molecular formula C21H28N2O5 B2719222 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea CAS No. 1396786-29-0

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Cat. No.: B2719222
CAS No.: 1396786-29-0
M. Wt: 388.464
InChI Key: VDOHAKWJXLAPHE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic organic compound characterized by its unique structure, which includes methoxy groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzyl chloride and 4-methoxyphenylacetic acid.

    Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzyl chloride with an appropriate amine to form an intermediate.

    Urea Formation: The intermediate is then reacted with an isocyanate to form the urea derivative.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and hydroxy groups may facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-phenylpropyl)urea: Lacks the methoxy group on the phenyl ring, which may affect its biological activity.

    1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)propyl)urea: Similar structure but without the methyl group, leading to different steric and electronic properties.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is unique due to the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-21(25,12-15-5-8-17(26-2)9-6-15)14-23-20(24)22-13-16-7-10-18(27-3)19(11-16)28-4/h5-11,25H,12-14H2,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOHAKWJXLAPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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